molecular formula C8H11BrN2 B13025908 5-bromo-N,4,6-trimethylpyridin-2-amine

5-bromo-N,4,6-trimethylpyridin-2-amine

Cat. No.: B13025908
M. Wt: 215.09 g/mol
InChI Key: HQIFPSXEKROWKI-UHFFFAOYSA-N
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Description

5-Bromo-N,4,6-trimethylpyridin-2-amine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and methyl groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,4,6-trimethylpyridin-2-amine typically involves the bromination of N,4,6-trimethylpyridin-2-amine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,4,6-trimethylpyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N,4,6-trimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N,4,6-trimethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity towards molecular targets. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N,N,6-trimethylpyridin-2-amine
  • 5-Bromo-2,4,6-trimethylpyridine
  • 5-Bromo-2,6-dimethylpyridin-4-amine

Uniqueness

5-Bromo-N,4,6-trimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. The presence of bromine at the 5-position and methyl groups at the 4 and 6 positions confer distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

5-bromo-N,4,6-trimethylpyridin-2-amine

InChI

InChI=1S/C8H11BrN2/c1-5-4-7(10-3)11-6(2)8(5)9/h4H,1-3H3,(H,10,11)

InChI Key

HQIFPSXEKROWKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Br)C)NC

Origin of Product

United States

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